5-Bromo-2-({1-[(oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperidine moiety, and an oxane (tetrahydropyran) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting with the bromination of a pyrimidine precursor. The piperidine moiety is introduced through nucleophilic substitution reactions, and the oxane group is added via etherification reactions. Common reagents used in these steps include bromine, piperidine, and oxane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.
Scientific Research Applications
5-Bromo-2-({1-[(oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromopyridine
Uniqueness
Compared to similar compounds, 5-Bromo-2-({1-[(oxan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the presence of the oxane group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H24BrN3O2 |
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Molecular Weight |
370.28 g/mol |
IUPAC Name |
5-bromo-2-[[1-(oxan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C16H24BrN3O2/c17-14-8-18-16(19-9-14)22-12-13-4-3-6-20(10-13)11-15-5-1-2-7-21-15/h8-9,13,15H,1-7,10-12H2 |
InChI Key |
YKUSYSFPWPRTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2CCCC(C2)COC3=NC=C(C=N3)Br |
Origin of Product |
United States |
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